3-Oxopiperazine-1-carboximidamide hydroiodide
Overview
Description
3-Oxopiperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C5H11IN4O. It is known for its unique structure, which includes a piperazine ring substituted with an oxo group and a carboximidamide group, along with a hydroiodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the oxo and carboximidamide groups. One common method involves the reaction of piperazine with cyanamide and subsequent oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Oxopiperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The carboximidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carboximidamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxyl-substituted piperazine derivatives .
Scientific Research Applications
3-Oxopiperazine-1-carboximidamide hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxopiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The oxo and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The hydroiodide counterion may also play a role in stabilizing the compound and enhancing its solubility .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like piperazine-1-carboximidamide and 2-oxopiperazine share structural similarities.
Oxo derivatives: Compounds with oxo groups, such as 2-oxopiperidine, are also comparable.
Uniqueness
3-Oxopiperazine-1-carboximidamide hydroiodide is unique due to its combination of an oxo group, a carboximidamide group, and a hydroiodide counterion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3-oxopiperazine-1-carboximidamide;hydroiodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.HI/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHLTWXVZRKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=N)N.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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